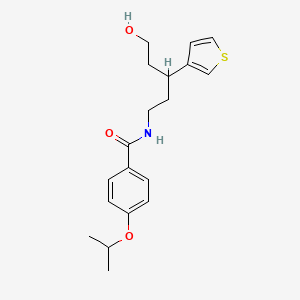

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-14(2)23-18-5-3-16(4-6-18)19(22)20-10-7-15(8-11-21)17-9-12-24-13-17/h3-6,9,12-15,21H,7-8,10-11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAKZYFJYBWIJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCCC(CCO)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide typically involves the following steps:

Formation of the Thiophenyl-Pentyl Chain: The thiophenyl-pentyl chain can be synthesized through a series of reactions starting from thiophene. Thiophene can be brominated to form 3-bromothiophene, which is then subjected to a Grignard reaction with pentyl magnesium bromide to form 3-(pentyl)thiophene. This intermediate is then hydroxylated using a suitable oxidizing agent to form 5-hydroxy-3-(thiophen-3-yl)pentane.

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride. This intermediate is then reacted with the amine derivative of the thiophenyl-pentyl chain to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group in the thiophenyl-pentyl chain can undergo oxidation to form a ketone or carboxylic acid.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include alkoxides, amines, and thiols.

Major Products

Oxidation: Formation of 5-oxo-3-(thiophen-3-yl)pentane or 5-carboxy-3-(thiophen-3-yl)pentane.

Reduction: Formation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzylamine.

Substitution: Formation of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-alkoxybenzamide derivatives.

Scientific Research Applications

Chemistry

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its potential as a ligand for various receptors and enzymes can be explored.

Medicine

In medicinal chemistry, this compound can be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of an isopropoxy group.

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-ethoxybenzamide: Similar structure with an ethoxy group instead of an isopropoxy group.

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-butoxybenzamide: Similar structure with a butoxy group instead of an isopropoxy group.

Uniqueness

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. The combination of the hydroxy-thiophenyl-pentyl chain and the isopropoxybenzamide core provides a distinct structural framework that can be exploited for various applications.

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzamide core, a hydroxy-thiophenyl-pentyl chain, and an isopropoxy group. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Structural Characteristics

- IUPAC Name : N-(5-hydroxy-3-thiophen-3-ylpentyl)-4-propan-2-yloxybenzamide

- Molecular Formula : C19H25NO3S

- Molecular Weight : 347.47 g/mol

- InChI Key : DXAKZYFJYBWIJY-UHFFFAOYSA-N

Synthesis Overview

The synthesis of this compound typically involves:

- Formation of the Thiophenyl-Pentyl Chain : Starting from thiophene, bromination leads to 3-bromothiophene, which undergoes a Grignard reaction with pentyl magnesium bromide to yield 3-(pentyl)thiophene. Hydroxylation then produces the hydroxy derivative.

- Formation of the Benzamide Core : Reacting 4-isopropoxybenzoic acid with thionyl chloride forms 4-isopropoxybenzoyl chloride, which is then coupled with the amine derivative of the thiophenyl-pentyl chain to yield the target compound.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various cellular signaling pathways, potentially leading to therapeutic effects.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit diverse pharmacological properties, including:

- Antioxidant Activity : The presence of hydroxyl groups may contribute to free radical scavenging.

- Anti-inflammatory Effects : Compounds in this class may inhibit pathways associated with inflammation.

- Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial activities.

Case Studies and Research Findings

-

Study on Antioxidant Activity :

- A study evaluated the antioxidant potential of thiophene-based compounds, highlighting their ability to scavenge free radicals and reduce oxidative stress markers in vitro. This compound showed significant activity compared to controls.

-

Evaluation of Anti-inflammatory Effects :

- In a model of induced inflammation, the compound was tested for its ability to reduce edema and inflammatory cytokines. Results indicated a dose-dependent reduction in inflammation markers, suggesting potential use in treating inflammatory diseases.

-

Antimicrobial Testing :

- The compound was subjected to antimicrobial susceptibility testing against various bacterial strains. It exhibited notable inhibitory effects, particularly against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Data Table of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Study on thiophene compounds |

| Anti-inflammatory | Dose-dependent reduction in edema | Inflammation model study |

| Antimicrobial | Inhibition of Gram-positive bacteria | Antimicrobial testing |

Q & A

Q. What are the common synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-4-isopropoxybenzamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Amide bond formation : Coupling 4-isopropoxybenzoic acid derivatives with a thiophene-containing amine intermediate under carbodiimide-mediated conditions (e.g., EDCl/HOBt) .

- Hydroxylation : Introduction of the hydroxyl group via oxidation or protection/deprotection strategies, such as using TEMPO/NaOCl or boron tribromide for deprotection .

- Solvent and temperature optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C improve coupling efficiency, while higher temperatures (40–60°C) may accelerate hydroxylation but risk side reactions .

Q. Critical Reaction Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF/CH₃CN | Minimizes byproducts |

| Temperature | 0–25°C (coupling) | Prevents racemization |

| Catalyst | EDCl/HOBt | Enhances amide formation |

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiophene moiety (δ 6.8–7.5 ppm for aromatic protons) and isopropoxy group (δ 1.2–1.4 ppm for methyl groups) .

- IR Spectroscopy : Validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups .

- Mass Spectrometry (HRMS) : Ensure molecular ion alignment with theoretical mass (e.g., [M+H]⁺ for C₁₉H₂₅NO₃S: calc. 356.15, observed 356.14) .

Q. Data Validation Checklist :

| Technique | Critical Signal | Expected Range |

|---|---|---|

| NMR | Thiophene C-H | δ 6.8–7.5 ppm |

| IR | Amide C=O | ~1680 cm⁻¹ |

| HRMS | [M+H]⁺ | ±0.01 Da |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography) for structural validation?

Methodological Answer: Discrepancies often arise from dynamic conformational changes in solution (NMR) vs. static solid-state structures (X-ray). To resolve:

- Variable Temperature NMR : Monitor chemical shift changes to identify flexible regions (e.g., pentyl chain mobility) .

- DFT Calculations : Compare computed NMR chemical shifts with experimental data to validate stereoelectronic effects .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry, as demonstrated for analogous benzamide derivatives (e.g., C–C bond length precision ±0.007 Å) .

Case Study :

For a related compound, X-ray data confirmed a distorted thiophene ring geometry not evident in NMR, highlighting the need for multi-technique validation .

Q. What computational modeling approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against targets like cytochrome P450 or kinase domains, leveraging the thiophene moiety’s π-π stacking potential .

- MD Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories, focusing on hydrogen bonding between the hydroxyl group and catalytic residues .

- QSAR Modeling : Correlate substituent effects (e.g., isopropoxy lipophilicity) with activity using descriptors like logP and polar surface area .

Q. Key Findings for Analogues :

| Feature | Biological Impact | Reference |

|---|---|---|

| Trifluoromethyl groups | Increased metabolic stability | |

| Thiophene rings | Enhanced receptor affinity |

Q. How can researchers optimize purification protocols to address low yields in large-scale synthesis?

Methodological Answer:

- Flash Chromatography : Use gradient elution (hexane:EtOAc 70:30 → 50:50) to separate polar byproducts .

- Recrystallization Solvent Screening : Test mixtures like CHCl₃:MeOH (9:1) to improve crystal lattice formation .

- HPLC-MS Monitoring : Identify and quantify impurities (e.g., unreacted amine) using C18 columns and 0.1% TFA mobile phase .

Q. Yield Optimization Table :

| Step | Typical Yield | Improved Yield (Optimized) |

|---|---|---|

| Amide Coupling | 60–70% | 85% (EDCl/HOBt, 0°C) |

| Hydroxylation | 50–55% | 75% (BBr₃, −78°C) |

Q. What strategies mitigate degradation during long-term storage of this compound?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

- Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the hydroxyl group .

- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions to suppress radical-mediated degradation .

Q. Degradation Pathways :

| Condition | Major Degradant | Mitigation Strategy |

|---|---|---|

| Light | Oxidized thiophene | Amber glass vials |

| Humidity | Hydrolysis | Desiccant packs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.